trisodium nitride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trisodium nitride (Na3N) is a compound consisting of three sodium atoms (Na) and one nitrogen atom (N) . It has a molecular weight of 82.98 .

Synthesis Analysis

Trisodium nitride can be synthesized through various methods. One method involves the chemical reduction of silver salt (silver nitrate, AgNO3) solution, using trisodium citrate as a reducing agent . Another method involves the reduction of silver nitrate via sodium borohydride in the presence of trisodium citrate .Molecular Structure Analysis

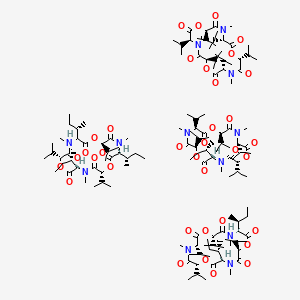

Trisodium nitride can crystallize in different structures. For instance, it can crystallize in a cubic Pm-3m space group , where Na1+ is bonded in a linear geometry to two equivalent N3- atoms. Both Na–N bond lengths are 2.37 Å. N3- is bonded to six equivalent Na1+ atoms to form corner-sharing NNa6 octahedra . It can also crystallize in a hexagonal P6/mmm space group , where there are two inequivalent Na1+ sites. In the first Na1+ site, Na1+ is bonded in a trigonal planar geometry to three equivalent N3- atoms. All Na–N bond lengths are 2.59 Å. In the second Na1+ site, Na1+ is bonded in a linear geometry to two equivalent N3- atoms .Physical And Chemical Properties Analysis

Trisodium nitride has a calculated bulk crystalline density of 1.66 g/cm3 . It has a formation energy per atom of 0.169 eV . The band gap is severely underestimated by common exchange-correlation functionals such as the LDA and GGA .Zukünftige Richtungen

Transition metal nitrides, including trisodium nitride, have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties . Future research directions include enhancing the efficiency and stability of transition metal nitride-based catalytic materials , and expanding on opportunities to enhance fundamental mechanistic understanding using model surfaces .

Eigenschaften

CAS-Nummer |

12136-83-3 |

|---|---|

Molekularformel |

H2NNa3+2 |

Molekulargewicht |

84.992 |

IUPAC-Name |

trisodium;azanide |

InChI |

InChI=1S/H2N.3Na/h1H2;;;/q-1;3*+1 |

InChI-Schlüssel |

GRVKTTKLXNACEJ-UHFFFAOYSA-N |

SMILES |

[NH2-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.